Cas no 177950-06-0 (2-Acetoxyethylboronic acid pinacol ester)

2-Acetoxyethylboronic acid pinacol ester is a boronic acid derivative commonly employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances stability, facilitating handling and storage while maintaining reactivity under appropriate conditions. The acetoxyethyl moiety provides versatility, allowing further functionalization or deprotection as needed. This compound is valuable in pharmaceutical and materials science research, where precise control over molecular architecture is required. Its balanced reactivity and stability make it a practical choice for constructing complex organic frameworks. The product is typically used under inert conditions to preserve its integrity and ensure consistent performance in synthetic applications.
2-Acetoxyethylboronic acid pinacol ester structure
177950-06-0 structure
Product Name:2-Acetoxyethylboronic acid pinacol ester
CAS No:177950-06-0
MF:C10H19BO4
MW:214.066463708878
CID:92185
PubChem ID:53429073
Update Time:2025-05-23

2-Acetoxyethylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-Acetoxyethylboronic acid pinacol ester
    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl acetate
    • 1,3,2-Dioxaborolane-2-ethanol,4,4,5,5-tetramethyl-,2-acetate
    • 1,3,2-Dioxaborolane-2-ethanol,4,4,5,5-tetramethyl-,acetate (9CI)
    • EN300-4406842
    • DTXSID50700043
    • starbld0017033
    • 177950-06-0
    • 2-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ETHYL ACETATE
    • DB-251315
    • DTXCID10650792
    • 1,3,2-Dioxaborolane-2-ethanol, 4,4,5,5-tetramethyl-, 2-acetate
    • Inchi: 1S/C10H19BO4/c1-8(12)13-7-6-11-14-9(2,3)10(4,5)15-11/h6-7H2,1-5H3
    • InChI Key: SLSUWTOYGHJHCJ-UHFFFAOYSA-N
    • SMILES: O1B(CCOC(C)=O)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 214.13800
  • Monoisotopic Mass: 214.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 44.8A^2

Experimental Properties

  • PSA: 44.76000
  • LogP: 1.64170

2-Acetoxyethylboronic acid pinacol ester Pricemore >>

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Additional information on 2-Acetoxyethylboronic acid pinacol ester

Comprehensive Guide to 2-Acetoxyethylboronic acid pinacol ester (CAS No. 177950-06-0): Properties, Applications, and Industry Insights

2-Acetoxyethylboronic acid pinacol ester (CAS No. 177950-06-0) is a versatile boronic acid ester derivative widely utilized in organic synthesis, pharmaceutical research, and material science. This compound belongs to the pinacol boronic ester family, known for its stability and reactivity in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. With the growing demand for boron-containing compounds in drug discovery and agrochemicals, this chemical has garnered significant attention from researchers and industry professionals alike.

The molecular structure of 2-Acetoxyethylboronic acid pinacol ester features a unique combination of an acetoxyethyl group and a pinacol-protected boronic acid moiety. This design enhances its solubility in organic solvents while maintaining the reactivity of the boron center. Recent studies highlight its role as a key intermediate in synthesizing biologically active molecules, including potential therapeutics for inflammation and metabolic disorders. The compound's CAS No. 177950-06-0 serves as a critical identifier for regulatory compliance and safety documentation across global markets.

In pharmaceutical applications, 2-Acetoxyethylboronic acid pinacol ester demonstrates remarkable utility in protease inhibitor development. As the pharmaceutical industry shifts toward targeted therapies, boronic acid derivatives have emerged as crucial building blocks for covalent inhibitors. The compound's stability under physiological conditions makes it particularly valuable for creating prodrug formulations, addressing common challenges in drug bioavailability and delivery.

The material science sector has also adopted 2-Acetoxyethylboronic acid pinacol ester for developing advanced polymer materials. Its ability to participate in controlled polymerization reactions enables the creation of functionalized polymers with tailored properties. Researchers are exploring its potential in self-healing materials and stimuli-responsive coatings, aligning with the global push toward smart materials and sustainable technologies.

From a synthetic chemistry perspective, the pinacol ester protection in CAS No. 177950-06-0 offers distinct advantages. The pinacol group provides excellent stability against hydrolysis while remaining readily cleavable under mild conditions. This balance makes the compound particularly useful for multi-step syntheses where protecting group strategy is crucial. Recent innovations in flow chemistry have further enhanced its utility by enabling continuous processing and improved reaction control.

Quality control and analytical characterization of 2-Acetoxyethylboronic acid pinacol ester typically involve advanced techniques such as NMR spectroscopy (particularly 11B and 13C NMR), mass spectrometry, and HPLC analysis. The compound's purity is critical for its performance in sensitive applications, driving demand for high-grade material with ≥98% purity in research and industrial settings. Suppliers increasingly provide comprehensive analytical certificates to meet stringent industry requirements.

Environmental and safety considerations for 177950-06-0 follow standard laboratory protocols for boronic acid derivatives. While not classified as hazardous under most regulatory frameworks, proper handling includes using personal protective equipment and working in well-ventilated areas. The compound's growing adoption in green chemistry applications reflects the industry's focus on sustainable synthetic methodologies with reduced environmental impact.

The market for 2-Acetoxyethylboronic acid pinacol ester continues to expand, driven by increasing R&D investment in boron chemistry and medicinal chemistry. Pharmaceutical companies particularly value its role in developing next-generation therapeutics, while academic researchers appreciate its versatility in methodology development. As synthetic applications diversify, this compound maintains its position as a valuable tool in modern chemical research and industrial applications.

Future research directions for CAS No. 177950-06-0 include exploring its potential in bioconjugation chemistry and nanomaterial functionalization. The unique properties of boronic acids make them promising candidates for sensing applications and targeted drug delivery systems. With ongoing advancements in catalytic processes and molecular design, 2-Acetoxyethylboronic acid pinacol ester is poised to play an increasingly important role in cutting-edge chemical innovation.

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